Tris(8-quinolinolato)indium-(111)in
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Overview
Description
Indium In-111 oxyquinoline is a radiopharmaceutical diagnostic agent primarily used for radiolabeling autologous leukocytes. This compound is composed of a 3:1 saturated complex of the radioactive isotope Indium-111 and oxyquinoline. Indium-111 decays by isomeric transition and electron capture to cadmium-111, emitting gamma rays detectable with a gamma ray camera. This property makes it highly useful in nuclear medicine for detecting inflammatory processes and infections .
Preparation Methods
Indium In-111 oxyquinoline is prepared by mixing Indium-111 chloride with a solution of oxyquinoline in an acidic medium. The mixture is then neutralized and purified. The final product is a sterile, non-pyrogenic, isotonic aqueous solution with a pH range of 6.5 to 7.5. Each milliliter of the solution contains 37 MBq (1 mCi) of Indium-111, 50 micrograms of oxyquinoline, 100 micrograms of polysorbate 80, and 6 milligrams of HEPES buffer in 0.75% sodium chloride solution .
Chemical Reactions Analysis
Indium In-111 oxyquinoline undergoes several types of chemical reactions:
Oxidation and Reduction: Indium-111 decays by electron capture, a reduction process, to form cadmium-111.
Substitution: The complex can undergo substitution reactions where the oxyquinoline ligand can be replaced by other ligands under specific conditions.
Complexation: Indium forms a saturated (1:3) complex with oxyquinoline, which is neutral and lipid-soluble, enabling it to penetrate cell membranes
Common reagents and conditions used in these reactions include acidic and neutralizing agents, such as hydrochloric acid and sodium hydroxide, respectively. The major product formed from the decay of Indium-111 is cadmium-111 .
Scientific Research Applications
Indium In-111 oxyquinoline has diverse applications in scientific research:
Nuclear Medicine: It is extensively used for labeling leukocytes to detect infectious and inflammatory diseases. .
Platelet Kinetics: It is used to study platelet kinetics and detect thrombus formation in patients with thromboembolic disorders.
Tumor Imaging: The compound is utilized for tumor imaging, especially in cases where conventional imaging techniques are inconclusive.
Cell Trafficking and Biodistribution: Indium In-111 oxyquinoline is valuable for studying cell trafficking and biodistribution in vivo, which is crucial in stem cell research and the development of cell-based therapies.
Mechanism of Action
Indium In-111 oxyquinoline works by forming a neutral, lipid-soluble complex that can penetrate cell membranes. Once inside the cell, Indium detaches from the oxyquinoline complex and becomes attached to cytoplasmic components. The liberated oxyquinoline is released by the cell. Indium-111 decays by isomeric transition and electron capture to cadmium-111, emitting gamma rays that can be detected with a gamma ray camera .
Comparison with Similar Compounds
Indium In-111 oxyquinoline is unique due to its specific use in radiolabeling leukocytes for detecting inflammatory processes. Similar compounds include:
Indium In-111 chloride: Used for radiolabeling monoclonal antibodies in diagnostic imaging procedures.
Indium In-111 pentetreotide: Used for imaging neuroendocrine tumors.
Fluorine-18 and Zirconium-89 labeled compounds: These are emerging alternatives with superior sensitivity and spatial resolution for certain imaging applications.
Indium In-111 oxyquinoline stands out due to its excellent in vivo stability, low toxicity, and versatile labeling characteristics, making it a valuable tool in various diagnostic and research applications .
Properties
Key on ui mechanism of action |
Indium-111 decays by isomeric transition and electron capture to cadmium-111, emitting a gamma ray that can be detected with a gamma ray camera. Following intravenous administration, the lipid-soluble complex is able to penetrate platelet cell membranes. Once inside, Indium detaches from the oxyquinoline complexes and becomes attached to cytoplasmic components. |
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CAS No. |
65389-08-4 |
Molecular Formula |
C27H18InN3O3 |
Molecular Weight |
543.4 g/mol |
IUPAC Name |
indium-111(3+);quinolin-8-olate |
InChI |
InChI=1S/3C9H7NO.In/c3*11-8-5-1-3-7-4-2-6-10-9(7)8;/h3*1-6,11H;/q;;;+3/p-3/i;;;1-4 |
InChI Key |
AEGSYIKLTCZUEZ-FZTWWWDYSA-K |
SMILES |
C1=CC2=C(C(=C1)[O-])N=CC=C2.C1=CC2=C(C(=C1)[O-])N=CC=C2.C1=CC2=C(C(=C1)[O-])N=CC=C2.[In+3] |
Isomeric SMILES |
C1=CC2=C(C(=C1)[O-])N=CC=C2.C1=CC2=C(C(=C1)[O-])N=CC=C2.C1=CC2=C(C(=C1)[O-])N=CC=C2.[111In+3] |
Canonical SMILES |
C1=CC2=C(C(=C1)[O-])N=CC=C2.C1=CC2=C(C(=C1)[O-])N=CC=C2.C1=CC2=C(C(=C1)[O-])N=CC=C2.[In+3] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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